Home > Products > Screening Compounds P136714 > 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide -

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide

Catalog Number: EVT-4194917
CAS Number:
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,2,3,4,5,6-Hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan)

  • Compound Description: This compound serves as a precursor in synthesizing 3-benzazocines, specifically targeting the development of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one. []
  • Relevance: While not directly similar in structure to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, this compound exemplifies the exploration of synthetic routes within the broader field of heterocyclic chemistry, which is relevant to the target compound's structural class. []

1-[2-(N,N-Dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one

  • Compound Description: This compound is a key starting material in the synthesis of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one and its derivatives. [] It undergoes various reactions, including Beckmann rearrangements and cyclization reactions, to form the desired benzazocine ring system. []
  • Relevance: Similar to the previous compound, this molecule highlights the exploration of synthetic pathways within heterocyclic chemistry, relevant to the synthesis and structural understanding of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: This compound acts as a non-peptidergic antagonist of the chemokine receptor CXCR3. It exhibits inverse agonism, meaning it can block the constitutive activity of the receptor. [] This compound is investigated for its potential therapeutic effects in treating inflammatory diseases. []
  • Relevance: This compound emphasizes the exploration of antagonists targeting chemokine receptors. While structurally distinct from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, it highlights the research focus on modulating receptor activity for potential therapeutic applications. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: Similar to VUF10472/NBI-74330, this compound also functions as a non-peptidergic antagonist of the CXCR3 chemokine receptor. [] It displays inverse agonism, blocking the receptor's basal activity. [] The compound is being investigated for its potential therapeutic benefits in inflammatory disease models. []
  • Relevance: This compound reinforces the theme of developing antagonists for chemokine receptors. Despite its distinct structure from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, it highlights the broader research interest in targeting receptor activity for potential therapeutic development. []

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: This compound represents another non-peptidergic antagonist of the CXCR3 chemokine receptor, showcasing the diversity in chemical structures capable of targeting this receptor. [] It is also categorized as an inverse agonist, blocking the constitutive activity of CXCR3. [] This compound is under investigation for its potential use in treating inflammatory diseases. []
  • Relevance: This compound, while distinct from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide structurally, further underscores the research emphasis on discovering and developing chemokine receptor antagonists for potential therapeutic intervention in inflammatory conditions. []

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

  • Compound Description: This compound acts as a non-peptidergic antagonist of the CXCR3 chemokine receptor, exhibiting inverse agonism by blocking the receptor's constitutive activity. [] It is being investigated for its potential therapeutic applications in inflammatory disease models. []
  • Relevance: This compound, although structurally different from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, exemplifies the exploration of diverse chemical structures as potential chemokine receptor antagonists for therapeutic development, particularly in the context of inflammatory diseases. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

  • Compound Description: This compound functions as a non-peptidergic antagonist of the CXCR3 chemokine receptor, exhibiting a weaker inverse agonism compared to other antagonists in its class. [] It is being investigated for its potential therapeutic benefits in inflammatory disease models. []
  • Relevance: Despite its structural dissimilarity to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, this compound highlights the ongoing research into developing novel antagonists targeting chemokine receptors for potential therapeutic applications, particularly in the context of inflammatory diseases. []
  • Compound Description: These compounds are a series of derivatives characterized by the presence of a tetrahydroisoquinoline core structure, substituted with various aryl, heteroaryl, and heterocycle groups. [] The specific substitutions at different positions of the tetrahydroisoquinoline ring are explored for their potential biological activities. []
  • Relevance: While these compounds differ structurally from 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide, they belong to a similar chemical space within heterocyclic chemistry. [] Exploring derivatives with diverse substitutions, as exemplified by this series, is a common strategy in medicinal chemistry to identify compounds with desirable biological properties, which is relevant to understanding the structure-activity relationship of the target compound. []

Properties

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-ethoxyphenyl)acetamide

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H23N3O3/c1-4-26-15-7-5-14(6-8-15)21-19(24)11-18-20(25)23-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,21,24)(H,23,25)

InChI Key

LOEYLNZGUMYNON-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.